Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
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Overview
Description
Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is a synthetic compound used in various chemical and biological research applications. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an amino group, and an iodinated phenyl ring. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Iodination of the phenyl ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.
Formation of the butyric acid backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods: Industrial production of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated phenyl ring.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The iodinated phenyl ring can participate in substitution reactions, such as Suzuki and Sonogashira couplings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Trifluoroacetic acid, palladium on carbon.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), solvents like dimethylformamide (DMF).
Major Products:
Deprotected amino acid: Removal of the Boc group yields the free amino acid.
Functionalized derivatives: Substitution reactions yield various functionalized derivatives, depending on the reagents used.
Scientific Research Applications
Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The iodinated phenyl ring can undergo substitution reactions, enabling the introduction of diverse functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Boc-®-3-amino-4-(4-bromo-phenyl)-butyric acid: Similar structure but with a bromine atom instead of iodine.
Boc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: Similar structure but with a chlorine atom instead of iodine.
Boc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated analogs. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise functionalization.
Properties
IUPAC Name |
(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSTALXWONXOD-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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